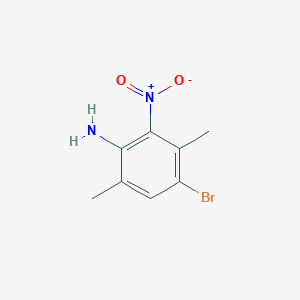
3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride
Overview
Description
3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 233.69 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13F2N.ClH/c1-8-4-9(6-10(12)5-8)11(13)2-3-14-7-11;/h4-6,14H,2-3,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder and is stored at temperatures below -10 degrees Celsius . The boiling point is not specified .Scientific Research Applications
Synthesis and Molecular Properties
- The compound is involved in the synthesis of fluorinated nitrogen heterocycles, such as 3-fluoro-2-methylene-pyrrolidine, using a gold-catalyzed hydroamination reaction and electrophilic trapping by Selectfluor. This synthesis is significant for understanding the mechanism of gold catalysis and the role of Selectfluor in promoting gold oxidation and fluorination of enamine intermediates (Simonneau et al., 2011).
Chemical Sensing
- A pyrrolidine-constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, acts as a selective ratiometric and colorimetric chemosensor for Al(3+), demonstrating the compound's potential in chemical sensing applications (Maity & Govindaraju, 2010).
Biological and Medicinal Chemistry
- In biological chemistry, the compound is involved in the synthesis and conformational analysis of 3-fluoro-4-hydroxyprolines, which are significant for their interaction with biological systems. This includes the synthesis of all four diastereoisomers of F-Hyps, their molecular properties, and their application as VHL ligands for targeted protein degradation (Testa et al., 2018).
Crystallography and Computational Chemistry
- The compound is part of the synthesis and crystal structure analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds. These studies include conformational analyses through X-ray diffraction and density functional theory (DFT), providing insights into the molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-8-4-9(6-10(12)5-8)11(13)2-3-14-7-11;/h4-6,14H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYZRYYADYPINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CCNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



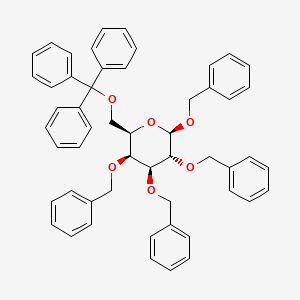

![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)

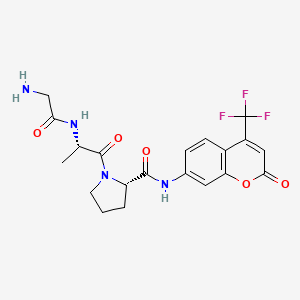
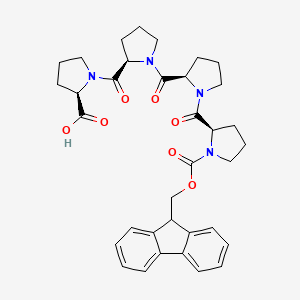
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)



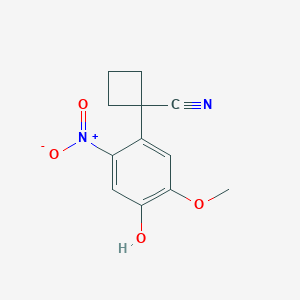
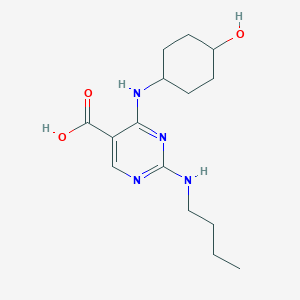
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
